![molecular formula C15H11F2NO2 B2468847 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326826-72-5](/img/structure/B2468847.png)
4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
The compound “4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a benzoxazepin derivative. Benzoxazepines are seven-membered heterocyclic compounds containing a benzene ring fused to an oxazepine ring. The presence of fluorine atoms on the phenyl group could influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. The benzoxazepin ring is likely to contribute to the compound’s rigidity, and the electronegative fluorine atoms could create regions of partial negative charge .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzoxazepin ring and the fluorine atoms. The carbonyl group in the benzoxazepin ring could be reactive towards nucleophiles, and the C-F bonds might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzoxazepin ring and the fluorine atoms could affect properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Benzoxazepines, including derivatives similar to the queried compound, have been synthesized using various methods. One study describes a one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines, highlighting the influence of aryl substituents on the resulting benzoxazepine/benzodiazepine ratio. The study also delves into the reaction mechanism and provides detailed structural assignments based on NMR, IR, MS, and elemental analysis data (Neochoritis et al., 2010).
Antioxidant Activity
Some benzoxazepine derivatives have been evaluated for their antioxidant activity and lipid peroxidation inhibition capabilities. The study by Neochoritis et al. (2010) found compounds within this class that were potent inhibitors of lipoxygenase and lipid peroxidation, indicating potential applications in research related to oxidative stress and related disorders.
Electrochromic Properties
Donor-acceptor polymer electrochromes based on benzoxazepine derivatives have been studied for their tunable colors and performance. These studies highlight the impact of donor and acceptor units on the electrochromic properties of polymers, including stability, optical contrast, and coloration efficiency (İçli et al., 2010).
Application in Molecular Libraries
The synthesis of novel benzoxazepin-4-one-based compounds from 1,5-difluoro-2,4-dinitrobenzene has been reported, contributing to the construction of molecular libraries for therapeutic applications. This process involves substitutions and reductions leading to the synthesis of key intermediates and the final products, which were confirmed by HPLC, LC-MS, and NMR (Wang et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,5-difluorophenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2/c16-11-5-12(17)7-13(6-11)18-8-10-3-1-2-4-14(10)20-9-15(18)19/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKHYKAQVNFVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
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